(tert-Butoxymethyl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(2-methylpropan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C11H16O/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
TZGIRWVSWPFWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butoxymethyl Benzene and Its Derivatives
Classical Etherification Approaches
Classical methods for ether synthesis have been adapted for the production of (tert-Butoxymethyl)benzene. These traditional techniques often involve reactions under specific conditions that have been refined over time.
Williamson Ether Synthesis Adaptations
The Williamson ether synthesis, a cornerstone of ether preparation, proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide. jk-sci.comquimicaorganica.orgmasterorganicchemistry.com For the synthesis of this compound, this would conceptually involve the reaction of a benzyl (B1604629) alkoxide with a tert-butyl halide or, conversely, a tert-butoxide with a benzyl halide.
However, the traditional Williamson synthesis faces challenges in this specific case. The use of tertiary alkyl halides, like tert-butyl bromide, is prone to E2 elimination reactions, especially in the presence of a strong base, which would lead to the formation of isobutylene (B52900) instead of the desired ether. jk-sci.comquimicaorganica.org Similarly, while benzyl halides are suitable substrates for SN2 reactions, the use of a sterically hindered nucleophile like potassium tert-butoxide can also favor elimination. quimicaorganica.org Despite these limitations, adaptations of the Williamson synthesis, often employing phase-transfer catalysis or specific reaction conditions, can be utilized. For instance, the reaction of an alcohol with a base and an alkyl halide can produce symmetrical or unsymmetrical ethers. jk-sci.com The choice of a strong base such as sodium hydride (NaH) or potassium hydride (KH) is common for dialkyl ethers, while milder bases like potassium carbonate (K₂CO₃) are often used for aryl ethers. jk-sci.com The use of dipolar aprotic solvents can help minimize dehydrohalogenation side products. jk-sci.com
Direct Coupling Reactions of Alcohols
Direct coupling of alcohols presents an atom-economical alternative to traditional methods that rely on alkyl halides. niscair.res.in This approach involves the condensation of two different alcohols, in this case, benzyl alcohol and tert-butanol (B103910), to form the corresponding ether with the elimination of water. These reactions are typically catalyzed by acids or metal complexes. niscair.res.inbeilstein-journals.org
Various catalysts have been explored for this transformation. For example, indium trichloride (B1173362) (InCl₃) has been shown to be an effective catalyst for the direct coupling of benzyl alcohols with various alcohols under solvent-free conditions at 80°C, yielding benzyl ethers in good yields. niscair.res.in Iron(III) chloride (FeCl₃·6H₂O) and iron(II) chloride (FeCl₂·4H₂O) have also been employed as low-cost and environmentally friendly catalysts for the symmetrical and non-symmetrical etherification of benzyl alcohols, respectively. nih.govacs.org The symmetrical etherification with FeCl₃·6H₂O is carried out in propylene (B89431) carbonate, a green and recyclable solvent. nih.govacs.org For non-symmetrical etherification, a pyridine (B92270) bis-thiazoline ligand is used in conjunction with FeCl₂·4H₂O. nih.gov Iron(III) triflate has also been identified as an efficient catalyst for the direct etherification of alcohols, with the addition of ammonium (B1175870) chloride suppressing side reactions. acs.org
Lead Carbonate-Catalyzed Etherification
A notable method for the synthesis of tert-butyl ethers, including those derived from benzyl alcohol, involves the use of basic lead carbonate as a catalyst. This approach facilitates the reaction of alcohols and phenols with tert-butyl bromide under solvent-free conditions, often with microwave irradiation to accelerate the reaction. niscpr.res.insci-hub.se
In a typical procedure, an alcohol or phenol (B47542) is mixed with tert-butyl bromide in the presence of lead carbonate. sci-hub.se The reaction can be carried out by conventional heating at 35–45°C for 1–2.25 hours or under microwave irradiation (160W) at 85°C. niscpr.res.insci-hub.se This method has been successfully applied to a range of substrates, including allyl and alkynyl alcohols, as well as substituted phenols. niscpr.res.insci-hub.se For instance, 3-hydroxy-benzyl alcohol reacts with tert-butyl bromide in the presence of lead carbonate at 40°C to produce 1-tert-butyl-3-(tert-butoxymethyl)benzene in 88% yield. sci-hub.se An advantage of this method is the ease of recovery and reuse of the lead carbonate catalyst. niscpr.res.in
Modern Catalytic Synthesis Routes
Contemporary synthetic chemistry has seen a shift towards the development of more efficient and selective catalytic systems. For the synthesis of this compound, lanthanide triflates, particularly ytterbium triflate, have emerged as powerful catalysts.
Ytterbium Triflate (Yb(OTf)₃)-Catalyzed Etherification
Ytterbium triflate (Yb(OTf)₃) has been identified as a highly effective Lewis acid catalyst for the etherification of alcohols, including the formation of tert-butyl ethers from alcohols and di-tert-butyl dicarbonate (B1257347) (Boc₂O). acs.orgresearchgate.net This method offers a milder alternative to traditional acid-catalyzed procedures. acs.org The reaction proceeds via a decarboxylative etherification mechanism. acs.orgresearchgate.net
The efficiency of the Yb(OTf)₃-catalyzed tert-butylation of alcohols is highly dependent on the reaction conditions, including the catalyst loading, temperature, and solvent. acs.org Initial studies on the reaction of octan-1-ol with Boc₂O revealed that the choice of solvent and catalyst concentration is crucial. acs.org
Table 1: Optimization of Yb(OTf)₃-Catalyzed tert-Butylation of Octan-1-ol
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 10 | Acetonitrile (B52724) | 60 | 1 | 16 |
| 2 | 5 | Acetonitrile | 80 | 1 | >92 (conversion) |
| 3 | 10 | Acetonitrile | 40 | 1 | 29 |
| 4 | 5 | Acetonitrile | 80 | 12 | Lower Yield |
Data sourced from a study on Yb(OTf)₃-catalyzed etherification. acs.org
Based on detailed studies, the optimal conditions for the catalytic tert-butyl ether protection of alcohols were found to be 5 mol% of Yb(OTf)₃ as the catalyst at 80°C in acetonitrile, using 2.3 equivalents of Boc₂O. acs.org Lowering the temperature or increasing the catalyst loading can lead to lower yields, potentially due to deprotection of the formed ether. acs.org
The substrate scope of this Yb(OTf)₃-catalyzed protocol is broad, encompassing a wide range of primary and secondary alcohols, as well as phenols. acs.org This methodology has demonstrated the potential for selective protection of primary alcohols over secondary alcohols in diols, although yields for this selective protection may be modest. acs.org
Role of Di-tert-butyl Dicarbonate (Boc₂O)
Di-tert-butyl dicarbonate (Boc₂O) is a widely used reagent, primarily for the protection of amine groups. However, its reactivity can be directed towards the synthesis of tert-butyl ethers from alcohols in the presence of a suitable Lewis acid catalyst. researchgate.netgoogle.com The reaction of an alcohol with Boc₂O can lead to either tert-butyl ethers or Boc-protected alcohols, with the product distribution being heavily dependent on the nature of the catalyst. researchgate.netchemrxiv.org
The synthesis of this compound from benzyl alcohol using Boc₂O has been demonstrated. For instance, using Yb(OTf)₃ as a catalyst, this compound was obtained in a 78% yield. google.commdpi.comacs.orgnih.gov The reaction mechanism is thought to initiate with the formation of a chelate complex between Boc₂O and the Lewis acid catalyst. google.com The alcohol then performs a nucleophilic attack on this complex, leading to an intermediate that subsequently decomposes to form the tert-butyl ether, carbon dioxide, and tert-butanol. google.com
The choice of Lewis acid is critical. Catalysts with anions that have a highly delocalized negative charge, such as perchlorates and triflates, favor the formation of ethers. researchgate.netchemrxiv.org For example, Mg(ClO₄)₂ has been shown to be an effective catalyst for the tert-butylation of various alcohols, including benzylic ones, using Boc₂O. rsc.org The reaction conditions are generally mild, avoiding the harsh acidic conditions often associated with tert-butyl ether synthesis. rsc.org
Indium Trichloride (InCl₃)-Catalyzed Approaches
Indium trichloride (InCl₃) has emerged as a mild and efficient Lewis acid catalyst for various organic transformations, including the formation of benzyl ethers. acs.orggoogle.com It can effectively catalyze the direct coupling of benzyl alcohols with other alcohols under solvent-free conditions. acs.org For the synthesis of this compound, this involves the reaction of benzyl alcohol with tert-butanol.
A study on the InCl₃-catalyzed benzylation of alcohols demonstrated that 4-methoxybenzyl alcohol reacts with tert-butanol in the presence of 1 mole% InCl₃ to yield the corresponding tert-butyl ether in 67% yield after 2 hours. acs.org This method is notable for its mildness, which allows for the presence of other functional groups in the substrates to remain intact. acs.org InCl₃ is believed to activate the benzyl alcohol, facilitating nucleophilic attack by the tert-butanol. The reaction often proceeds under neat conditions at elevated temperatures (e.g., 80°C). acs.org
| Benzyl Alcohol Derivative | Alcohol | Catalyst (mol%) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methoxybenzyl alcohol | tert-butanol | InCl₃ (1) | 2.0 | 67 | acs.org |
Palladium-Catalyzed Reactions
Palladium catalysis offers powerful tools for the formation of C-O bonds, including the synthesis of benzyl ethers. These reactions often involve the cross-coupling of a benzyl halide or a related derivative with an alcohol. For instance, palladium-catalyzed cross-coupling of benzylic halides with N,N-dimethylcarbamoyl(trimethyl)silane can afford tertiary amides, showcasing the reactivity of benzylic positions under these conditions. irbbarcelona.org
While direct palladium-catalyzed coupling of benzyl halides with tert-butanol to form this compound is a plausible route, other palladium-catalyzed methods have been explored for similar ethers. irbbarcelona.org For example, palladium on carbon (Pd/C) has been used to catalyze the methoxylation of benzylic positions. nih.gov Another approach involves the palladium-catalyzed carbonylation of secondary benzylic ethers, demonstrating the ability of palladium to activate the C-O bond of ethers. beilstein-journals.org The synthesis of diarylmethylsilanes has also been achieved through the Pd/Nixantphos-catalyzed cross-coupling of benzylsilanes with aryl halides. uni-konstanz.de
Electrochemical and Radical-Mediated Synthetic Pathways
Alternative synthetic strategies that move away from traditional catalytic cycles involve electrochemical methods and radical-mediated reactions. These pathways offer unique reactivity and can provide access to the target compounds under different conditions.
Electrochemical Catalytic Oxidation for Related Compounds
Electrochemical methods provide a green and efficient alternative for organic synthesis, often avoiding the need for chemical oxidants. mdpi.combohrium.com The electrochemical oxidation of benzyl alcohol and its derivatives has been studied as a model system. rsc.org This process can yield valuable products like benzaldehyde (B42025) and benzoic acid, and the selectivity can be controlled by the electrode material and reaction conditions. rsc.org
While the direct electrochemical synthesis of this compound is not extensively documented, the electrooxidation of benzylic ethers has been investigated. acs.org For example, the electrochemical methoxylation of 3-tert-butyltoluene (B89660) can produce both 3-tert-butylbenzaldehyde (B1365090) dimethyl acetal (B89532) and 3-tert-butyl benzyl methyl ether. google.com This indicates that electrochemical methods can be used to form ether linkages at the benzylic position. The process involves the generation of a benzylic cation via oxidation at the anode, which is then trapped by an alcohol nucleophile. researchgate.net
Radical-Mediated Ether Formation
Radical-mediated reactions offer another avenue for the formation of benzyl ethers. These reactions often involve the generation of a benzyl radical through hydrogen atom transfer (HAT) from a toluene (B28343) derivative. The electrophilic character of certain radicals, like thiyl radicals, favors the abstraction of hydrogen atoms from electron-rich C-H bonds, such as those at a benzylic position adjacent to an oxygen atom. acs.org
A direct benzylic C-H etherification has been developed that involves a synergistic deprotonation, halogenation, and substitution sequence, avoiding a discrete radical pathway. chemrxiv.org However, other methods explicitly generate benzylic radicals. For example, the relatively low bond dissociation energy of benzylic C-H bonds allows for the generation of benzyl radicals under oxidative conditions, which can then be functionalized. researchgate.net Copper catalysis can mediate the dehydroxylative coupling of 1-hydroxycarbohydrates with N-heterocycles via a glycosyl radical intermediate, suggesting the potential for similar radical C-O bond formations. nih.gov
Stereoselective Synthesis of this compound Derivatives
Introducing stereochemistry into molecules is a critical aspect of modern organic synthesis, particularly for pharmaceutical applications. The stereoselective synthesis of derivatives of this compound involves controlling the configuration at a chiral center, which could be the benzylic carbon or a substituent on the aromatic ring.
This is often achieved using chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.govwikipedia.orgsigmaaldrich.com For example, chiral oxazolidinones are widely used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgsigmaaldrich.com In the context of ether synthesis, a chiral alcohol could be used as a starting material, or a chiral auxiliary could be employed to direct the stereoselective formation of the ether linkage.
| Compound Name |
|---|
| This compound |
| Di-tert-butyl dicarbonate (Boc₂O) |
| Indium Trichloride (InCl₃) |
| Palladium |
| Benzyl alcohol |
| tert-Butanol |
| Ytterbium(III) triflate (Yb(OTf)₃) |
| Magnesium perchlorate (B79767) (Mg(ClO₄)₂) |
| 4-Methoxybenzyl alcohol |
| Palladium on carbon (Pd/C) |
| N,N-dimethylcarbamoyl(trimethyl)silane |
| Nixantphos |
| 3-tert-butyltoluene |
| 3-tert-butylbenzaldehyde dimethyl acetal |
| 3-tert-butyl benzyl methyl ether |
| (R)-α-methyl-S-benzylcysteine methyl ester |
Synthesis of Halogenated this compound Derivatives
The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the aromatic ring of this compound is primarily achieved through two major synthetic routes: the Williamson ether synthesis starting from halogenated precursors, and the direct electrophilic halogenation of the this compound core. The choice of method often depends on the desired regioselectivity and the availability of starting materials.
The Williamson ether synthesis offers a regioselective approach, allowing for the precise placement of the halogen atom on the phenyl ring. This method typically involves the reaction of a sodium tert-butoxide with a corresponding halobenzyl halide (e.g., bromobenzyl bromide) or the reaction of a halobenzyl alcohol with a tert-butylating agent. masterorganicchemistry.comlibretexts.org This strategy is advantageous for producing specific isomers, such as para- or meta-substituted derivatives, by selecting the appropriately substituted starting material. For example, the synthesis of 1-bromo-4-(tert-butoxymethyl)benzene (B1278948) can be cleanly achieved by treating 4-bromobenzyl alcohol with a reagent that can supply a tert-butyl group to the alcohol's oxygen atom. Further possibilities for ether synthesis include acid-catalyzed condensation of benzyl alcohols or the reaction of benzyl halides with methanolates, principles which can be extended to tert-butyl systems. google.com
Alternatively, direct electrophilic aromatic substitution on this compound provides a route to these halogenated derivatives. The (tert-butoxymethyl) group (-CH₂-O-tBu) is an ortho, para-directing group due to the electron-donating nature of the ether oxygen. Consequently, reacting this compound with elemental halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), is expected to yield a mixture of ortho- and para-halogenated products. libretexts.orgchemguide.co.uk The general mechanism involves the activation of the halogen by the Lewis acid to form a more potent electrophile, which is then attacked by the electron-rich benzene (B151609) ring. libretexts.orgchemguide.co.uk Fine-tuning of reaction conditions and the use of specific catalytic systems, such as organocatalysts with sulfuryl chloride, can be employed to influence the regioselectivity of the chlorination. researchgate.net
The synthesis of fluorinated derivatives often requires specialized reagents. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor are commonly used for the direct fluorination of aromatic compounds. beilstein-journals.org For iodination, methods involving the oxidative iodination of benzene using iodine in the presence of a catalyst can be adapted for this substrate. sci-hub.se
The following table summarizes the primary synthetic pathways to halogenated this compound derivatives.
Table 1: Synthetic Methodologies for Halogenated this compound Derivatives
| Target Derivative | Starting Material(s) | Key Reagents & Conditions | Synthetic Method | Primary Product(s) |
|---|---|---|---|---|
| 1-Bromo-4-(tert-butoxymethyl)benzene | 4-Bromobenzyl alcohol | Sodium hydride (NaH), followed by tert-butyl bromide; or Di-tert-butyl dicarbonate (Boc₂O) / Mg(ClO₄)₂ | Williamson Ether Synthesis | para-isomer |
| 1-Chloro-4-(tert-butoxymethyl)benzene | This compound | Cl₂ / AlCl₃ or FeCl₃; or Sulfuryl chloride (SO₂Cl₂) with organocatalyst | Electrophilic Aromatic Substitution | Mixture of ortho- and para-isomers |
| 1-Bromo-2-(tert-butoxymethyl)benzene and 1-Bromo-4-(tert-butoxymethyl)benzene | This compound | Br₂ / FeBr₃ or N-Bromosuccinimide (NBS) with acid catalyst | Electrophilic Aromatic Substitution | Mixture of ortho- and para-isomers |
| 1-Fluoro-4-(tert-butoxymethyl)benzene | 4-Fluorobenzyl bromide | Sodium tert-butoxide (NaO-tBu) in THF or DMSO | Williamson Ether Synthesis | para-isomer |
| 1-Iodo-4-(tert-butoxymethyl)benzene | This compound | Iodine (I₂), Oxidizing agent (e.g., HNO₃, HIO₃) | Electrophilic Aromatic Substitution | Mixture of ortho- and para-isomers |
Reactivity and Chemical Transformations of Tert Butoxymethyl Benzene
Oxidation Reactions
Oxidation reactions involving (tert-Butoxymethyl)benzene are crucial for the synthesis of various valuable compounds.
Oxygenation with Nitric Oxide and N-Hydroxyphthalimide (NHPI)
A notable method for the partial oxygenation of benzylic ethers like this compound involves the use of nitric oxide (NO) in the presence of N-Hydroxyphthalimide (NHPI) as a catalyst. acs.orgnih.gov This reaction is typically carried out in an NO atmosphere at elevated temperatures, for instance, 60°C in acetonitrile (B52724). acs.org The process is believed to proceed through the formation of a carbocation intermediate. acs.orgnih.gov Specifically, NHPI is thought to generate phthalimide-N-oxyl (PINO) when exposed to nitric oxide, which then facilitates the reaction. acs.org This methodology has been successfully applied to convert various benzylic ethers into their corresponding partially oxidized products, which are often challenging to synthesize via conventional methods. nih.govacs.org For example, 1,3-di-tert-butoxymethyl benzene (B151609) has been converted to 1,3-benzenedicarbaldehyde in good yield using this approach. acs.orgnih.gov
Partial Oxidation Reactions
The partial oxidation of this compound and related compounds is a key transformation for producing valuable chemicals. nih.govacs.org The NHPI-catalyzed oxygenation with nitric oxide represents a significant strategy for achieving partial oxidation, yielding aldehydes and other oxygenated products. acs.orgnih.gov Another approach to the partial oxidation of related aromatic compounds involves the use of N-hydroxyphthalimide as a radical chain carrier in processes similar to the AMOCO process. helsinki.fi Furthermore, the oxidation of tert-butylbenzene (B1681246) in different solvents has been studied, highlighting the influence of the reaction medium on the product distribution. researchgate.netresearchgate.net For instance, reactions in tert-butyl alcohol can lead to partial oxidation products. researchgate.net
Carbon–Oxygen Bond Activation
The selective cleavage and functionalization of the carbon-oxygen bond in ethers is a significant area of research in synthetic chemistry.
Visible-Light Photoredox-Catalyzed Carboxylation of Benzylic C(sp3)–O Bonds
A modern and efficient method for the functionalization of benzylic ethers involves visible-light photoredox-catalyzed carboxylation. nih.govmatilda.science This technique allows for the cleavage of the benzylic C(sp3)–O bond in ethers and the subsequent incorporation of carbon dioxide (CO2) to form valuable aryl acetic acids. nih.govmatilda.science The reaction is known for its operational simplicity and compatibility with a wide range of functional groups. nih.govmatilda.science Mechanistic studies suggest that the process is initiated by a single electron transfer (SET) reduction of the ether, which generates a highly reactive radical anion intermediate. nih.govmatilda.science This intermediate then undergoes C–O bond cleavage and another SET reduction to form a carbanion that reacts with CO2. nih.gov This strategy has been successfully applied to a variety of primary, secondary, and tertiary benzyl (B1604629) ethers. nih.govmatilda.science
Deprotection Strategies for this compound and Related Ethers
The tert-butoxymethyl group is utilized as a protecting group in organic synthesis, and its selective removal is a critical step in many synthetic routes.
The tert-butoxymethyl (Bum) group, for example, is employed to protect the imidazole (B134444) ring of histidine in peptide synthesis. ug.edu.pl It is known to be removable by treatment with trifluoroacetic acid (TFA) and is resistant to hydrogenolysis. ug.edu.pl To prevent formylation during its removal, scavengers can be used. ug.edu.pl The tert-butyl group in tert-butyl esters and ethers can be deprotected using various reagents. Aqueous phosphoric acid is a mild and selective reagent for the deprotection of tert-butyl carbamates, esters, and ethers. organic-chemistry.org Another method involves the use of the tris-4-bromophenylamminium radical cation ("magic blue") in combination with triethylsilane for a mild deprotection of tert-butyl groups. organic-chemistry.org Ytterbium triflate has also been shown to be an effective catalyst for the deprotection of tert-butyl ethers. nih.gov
Derivatization Strategies for this compound in Research
This compound and its derivatives serve as precursors in various derivatization strategies to access more complex molecules.
In the synthesis of natural products, derivatives of this compound can be key intermediates. For instance, a derivative was used in the synthesis of a complex molecule related to anabaenopeptins. uzh.ch The derivatization of aromatic compounds is a fundamental process in organic chemistry. For example, the carboxyl group on an aromatic ring can be obtained by oxidizing the corresponding alkyl group of a benzene derivative. acs.org This allows for subsequent reactions like decarboxylative halogenation to produce aryl halides that may be difficult to obtain through direct halogenation. acs.org The development of new derivatization strategies is an active area of research, aiming to provide access to novel molecules with potential applications in various fields. researchgate.net
Selective Derivatization of Diols
This compound, as a benzyl-type protecting group, can be employed for the selective derivatization of diols. This is a crucial transformation in organic synthesis, particularly in carbohydrate chemistry, where the differential protection of multiple hydroxyl groups is necessary. The regioselective protection of one hydroxyl group in the presence of others can be achieved by leveraging subtle differences in their steric and electronic environments.
One effective method for the regioselective monoalkylation of diols involves the use of diarylborinic acid catalysis. ualberta.caorganic-chemistry.orgnih.gov This method has been shown to be efficient for the selective acylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. organic-chemistry.orgnih.gov The catalyst activates the diol by forming a tetracoordinate borinate complex, which then reacts with the electrophile. organic-chemistry.orgnih.gov In the context of using this compound as the alkylating agent (in the form of its corresponding bromide), this catalytic approach can direct the alkylation to a specific hydroxyl group. For instance, in carbohydrate derivatives containing a cis-1,2-diol moiety, the equatorial hydroxyl group is often selectively functionalized. organic-chemistry.org
The choice of base is also critical for achieving selectivity. While strong bases like sodium hydride (NaH) are commonly used for deprotonating alcohols in Williamson ether synthesis, milder bases such as silver(I) oxide (Ag₂O) are preferred for the selective monoprotection of diols. organic-chemistry.org The use of Ag₂O can lead to high yields of the monobenzylated product with minimal formation of the dialkylated byproduct. organic-chemistry.org
Research in this area has provided detailed findings on the conditions and outcomes of such selective derivatizations.
Interactive Data Table: Diarylborinic Acid-Catalyzed Regioselective Monobenzylation of Diols
| Diol Substrate | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Di-n-butylborinic triflate | K₂CO₃ | CH₂Cl₂ | 23 | 24 | 3-O-Benzyl ether | 85 | scholaris.ca |
| Methyl 4,6-O-benzylidene-α-D-mannopyranoside | Di-n-butylborinic triflate | K₂CO₃ | CH₂Cl₂ | 23 | 24 | 3-O-Benzyl ether | 92 | scholaris.ca |
| 1,2-Octanediol | Di-n-butylborinic triflate | K₂CO₃ | CH₂Cl₂ | 23 | 24 | 1-O-Benzyl ether | 75 | scholaris.ca |
| (R)-1,2-Pentanediol | Di-n-butylborinic triflate | K₂CO₃ | CH₂Cl₂ | 23 | 24 | 1-O-Benzyl ether | 88 | scholaris.ca |
Modification for Enhanced Reactivity and Selectivity
The reactivity and selectivity of benzyl-type protecting groups like this compound can be enhanced through structural modifications of the benzene ring. Introducing electron-donating or electron-withdrawing substituents can alter the electronic properties of the benzyl group, which in turn affects its stability and the conditions required for its cleavage. organic-chemistry.org
A prominent example of such modification is the p-methoxybenzyl (PMB) ether. organic-chemistry.orgacs.org The presence of the electron-donating methoxy (B1213986) group at the para position makes the PMB group more labile to oxidative cleavage compared to the unsubstituted benzyl group. acs.org This allows for selective deprotection under milder conditions, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), even in the presence of other protecting groups that are sensitive to standard hydrogenolysis conditions. organic-chemistry.orgacs.org This enhanced reactivity provides a valuable tool for orthogonal protecting group strategies in complex syntheses. fiveable.me
Conversely, introducing electron-withdrawing groups can increase the stability of the benzyl ether, requiring harsher conditions for its removal. This can be advantageous when a more robust protecting group is needed. The steric bulk of the protecting group can also be modified to influence regioselectivity in the protection of polyols. fiveable.me Larger, more sterically demanding protecting groups can be used to selectively protect less hindered primary alcohols over more hindered secondary or tertiary alcohols.
These principles of modification can be applied to this compound to create a suite of protecting groups with a range of reactivities and selectivities, tailored to the specific needs of a synthetic route.
Interactive Data Table: Comparison of Benzyl-type Protecting Groups
| Protecting Group | Structure | Key Feature | Deprotection Conditions | Reference |
| Benzyl (Bn) | -CH₂-C₆H₅ | Robust, general-purpose | H₂, Pd/C (Hydrogenolysis) | organic-chemistry.org |
| p-Methoxybenzyl (PMB) | -CH₂-C₆H₄-OCH₃ | Increased lability to oxidation | DDQ, CAN (Oxidative cleavage) | organic-chemistry.orgacs.org |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(t-Bu)(Ph)₂ | High steric bulk | Fluoride source (e.g., TBAF) | fiveable.me |
Mechanistic Investigations of Reactions Involving Tert Butoxymethyl Benzene
Proposed Reaction Mechanisms for Ether Formation
The formation of ethers from precursors like (tert-Butoxymethyl)benzene, or the synthesis of the compound itself, often proceeds through mechanisms facilitated by acid catalysis. These reactions typically involve the generation of a reactive intermediate that is subsequently trapped by a nucleophile.
Lewis acids play a pivotal role in promoting etherification reactions by activating the substrate. In the context of forming tert-butyl ethers or utilizing benzyl (B1604629) ethers in transetherification, Lewis acids coordinate to the ether oxygen. This coordination enhances the polarization of the carbon-oxygen bond, facilitating its cleavage to generate a carbocation intermediate. nih.govacs.org For instance, the etherification of benzyl alcohols can be catalyzed by iron(III) chloride (FeCl₃), which acts as a Lewis acid to promote the dehydration and subsequent ether formation through an ionic mechanism. nih.govacs.org
Similarly, catalysts like erbium triflate (Er(OTf)₃) and boron trifluoride etherate (B(C₆F₅)₃) have been shown to be effective in promoting etherification. mdpi.comorganic-chemistry.org The general mechanism involves the Lewis acid (LA) activating an alcohol or another ether, leading to the formation of a stabilized carbocation, such as a benzyl or tert-butyl cation. This electrophilic species is then attacked by a nucleophilic alcohol to form the new ether linkage. mdpi.comrsc.orgrsc.org Control experiments in related systems support an Sₙ1 pathway, ruling out a concerted Sₙ2 mechanism, especially for sterically hindered substrates like those forming tertiary ethers. mdpi.com
Table 1: Examples of Lewis Acids in Etherification Reactions
| Catalyst | Substrate Type | Proposed Intermediate | Reference |
|---|---|---|---|
| Iron(III) Chloride (FeCl₃) | Benzyl Alcohols | Benzyl Carbocation | nih.govacs.org |
| Boron Trifluoride (B(C₆F₅)₃) | Benzyl Alcohols | Benzyl Carbocation | mdpi.com |
| Ytterbium Triflate (Yb(OTf)₃) | Alcohols + Di-tert-butyl Dicarbonate (B1257347) | Mixed Anhydride (B1165640) | researchgate.net |
The energetic landscape of a reaction is defined by its transition states, which represent the highest energy points along the reaction coordinate. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for locating and characterizing these transient structures. github.ioresearchgate.netpsu.eduscm.com In a proposed mechanism for tert-butyl ether formation catalyzed by ytterbium triflate, a synchronous "six-membered transition state" is invoked, where the metal ion complexes with a mixed anhydride intermediate, leading to its decomposition into the final ether product. researchgate.net
For Sₙ1-type etherifications, the rate-determining step is the formation of the carbocation intermediate. The transition state for this step involves the stretching and eventual breaking of the C-O bond. DFT calculations can model this process, providing the activation energy barrier. youtube.com Subsequent steps, such as the nucleophilic attack on the carbocation, have their own transition states, which are typically lower in energy. utexas.edu Verifying a calculated transition structure involves frequency calculations, where a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com Further analysis using Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. github.io
Carbocationic Pathways
Given the structure of this compound, which combines a benzyl and a tert-butyl group linked by an ether oxygen, carbocationic pathways are central to many of its reactions. Both benzyl and tert-butyl carbocations are relatively stable and can be readily formed under acidic conditions.
The formation of carbocation intermediates from this compound can occur via cleavage of either the benzyl-oxygen bond or the tert-butyl-oxygen bond, typically promoted by a Brønsted or Lewis acid. Cleavage of the former would yield a tert-butyl cation and benzaldehyde (B42025) (after oxidation), while cleavage of the latter would produce a benzyl cation and tert-butanol (B103910). The tert-butyl cation is a stable tertiary carbocation, while the benzyl cation is stabilized by resonance, delocalizing the positive charge over the aromatic ring. msu.edu
These carbocations are potent electrophiles. For example, the tert-butyl carbocation, often generated from tert-butyl alcohol or tert-butyl chloride in the presence of an acid catalyst, readily reacts with benzene (B151609) in a classic Friedel-Crafts alkylation. utexas.eduaskfilo.comvaia.comstudy.com The mechanism involves the attack of the benzene π-electron system on the carbocation to form a resonance-stabilized arenium ion (also known as a sigma complex). utexas.edumsu.eduaskfilo.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the alkylated product. msu.edustudy.com Due to the high stability of the arenium ion intermediate, rearrangements are not typically observed in this step, unlike in other carbocation reactions. msu.edu
General Reactivity Modes of Carbocation Intermediates:
Bonding to a Nucleophile: The carbocation can be trapped by a nucleophile (like an alcohol or water) to form a substitution or addition product. msu.edu
Proton Transfer: The carbocation can transfer a proton to a base, leading to the formation of an alkene. msu.edu
Reaction with an Aromatic Ring: The carbocation can act as an electrophile in an electrophilic aromatic substitution reaction. askfilo.comstudy.com
Rearrangement: Less stable carbocations can rearrange to more stable ones, although this is less common for already stable tertiary or benzylic cations. msu.eduuregina.ca
The interaction between a carbocation and the π-system of a benzene ring is a critical aspect of electrophilic aromatic substitution and has been extensively studied using computational methods. acs.orgmit.edunih.gov These studies reveal that the interaction begins with the formation of a non-covalent π-complex, where the cation is attracted to the electron-rich face of the aromatic ring. researchgate.net The interaction is primarily electrostatic in nature. mit.edunih.gov
Computational analyses at various levels of theory (including DFT and Møller-Plesset perturbation theory) have been used to investigate the structures and binding energies of these complexes. acs.orgepa.gov For the interaction of a methyl cation with benzene, it was found that at intermolecular distances less than 3.5 Å, binding over the periphery of the ring (η² or η¹ complexes) is energetically more favorable than binding directly over the ring's center (η⁶ complex). acs.org
The π-complex is an intermediate on the path to the more stable, covalently bonded σ-complex (the arenium ion), which is the key intermediate in the substitution reaction. researchgate.net For the tert-butyl cation and benzene, quantum chemical calculations show that the oriented π-complex can readily evolve to the σ-complex. researchgate.net The relative stability of these complexes provides insight into why some reactions lead to substitution while others might be stabilized at the π-complex stage. nih.gov
Table 2: Calculated Binding Energies of Cations to Benzene (Gas Phase)
| Cation | Binding Enthalpy (kcal/mol) | Interaction Type | Reference |
|---|---|---|---|
| Li⁺ | 38 | Cation-π | mit.edu |
| Na⁺ | 28 | Cation-π | mit.edu |
| K⁺ | 19 | Cation-π | mit.edunih.gov |
| NH₄⁺ | 19 | Cation-π | mit.edu |
Radical Mechanisms in this compound Transformations
While ionic pathways are common, reactions involving this compound can also proceed through radical mechanisms, particularly under oxidative conditions or in the presence of radical initiators. The benzylic C-H bond is particularly susceptible to hydrogen atom abstraction due to the resonance stabilization of the resulting benzyl radical.
Research on the oxidation of benzyl ethers has shown that these compounds can undergo transformations initiated by hydrogen atom abstraction from the benzylic position. siu.edu For example, a visible-light-promoted reaction using a photo-oxidant can cleave benzyl ethers, a process that is believed to involve radical intermediates. acs.org Similarly, hypervalent iodine reagents can oxidize benzyl ethers to benzoate (B1203000) esters, with a proposed mechanism involving an initial hydrogen atom abstraction from the benzylic site to form a radical. siu.edu
Studies on the reaction of α-alkoxybenzyl radicals, generated by dehydrogenation of benzyl ethers with t-butoxy radicals, show a range of subsequent reactions, including fragmentation and disproportionation. rsc.org In the context of this compound, a radical pathway could be initiated by the abstraction of the benzylic hydrogen to form a resonance-stabilized α-(tert-butoxy)benzyl radical. This intermediate could then undergo various subsequent reactions, such as coupling with another radical or further oxidation. nih.gov The study of such pathways is crucial for understanding the degradation or functionalization of this compound under specific conditions, such as in atmospheric chemistry or photoredox catalysis. nih.govorganic-chemistry.org
Electron Transfer Processes
Single Electron Transfer (SET) is a plausible mechanism for the initiation of reactions involving this compound, particularly in oxidation reactions. In analogous benzyl ethers, oxidation can be initiated by a hydrogen atom abstraction from the benzylic position, followed by a single electron transfer from the resulting radical. This process generates a benzylic cation, which is then susceptible to nucleophilic attack.
Visible-light photoredox catalysis is a modern synthetic method that often proceeds via SET mechanisms. For benzyl ethers in general, a photocatalyst with a sufficiently strong oxidizing potential in its excited state can facilitate oxidative cleavage. While specific studies on this compound are not prevalent, the general mechanism involves the photocatalyst abstracting an electron from the ether. The resulting radical cation can then undergo further reactions. For example, in the photocatalytic oxidation of various organic compounds, including substrates similar to benzyl ethers, the generation of radical intermediates via SET is a key step.
Influence of Radical Scavengers
The involvement of radical intermediates in reactions of this compound can be investigated by studying the effect of radical scavengers. These are compounds that can react with and "trap" radical intermediates, thereby inhibiting or altering the course of the reaction. Common radical scavengers include 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and butylated hydroxytoluene (BHT).
In studies of similar reactions, the introduction of a radical scavenger leads to a significant decrease in the reaction rate or a change in the product distribution, which is strong evidence for a radical-based mechanism. For instance, in the benzylation of arenes with benzyl halides, which may proceed through a radical pathway under certain conditions, the addition of radical scavengers can quench the reaction. The inhibition of autoxidation of various organic substrates by phenolic compounds like BHT proceeds via the scavenger donating a hydrogen atom to a peroxy radical, thus terminating the radical chain reaction. researchgate.net
Radical clock experiments offer a quantitative method to probe the intermediacy of radicals. illinois.eduwikipedia.orgresearchgate.net A radical clock is a molecule that undergoes a unimolecular rearrangement at a known rate. If this molecule is incorporated into the reacting system, the ratio of the rearranged to the unrearranged product can be used to determine the rate of the competing reaction of the radical intermediate. While specific radical clock experiments involving this compound are not widely reported, this technique is a powerful tool for elucidating radical reaction mechanisms. researchgate.netyoutube.com
Kinetic and Thermodynamic Studies
The rates and energetic profiles of reactions involving this compound are crucial for understanding and predicting its chemical behavior. These are determined by kinetic and thermodynamic parameters such as reaction rates and activation energies.
Reaction Rate Determination
The determination of reaction rates for processes involving this compound would likely focus on reactions at the benzylic position, such as hydrogen atom abstraction. The rate of such a reaction is dependent on the concentration of the reactants and the rate constant, k.
For analogous compounds, rate constants for hydrogen abstraction by various radicals have been determined. For example, the absolute rate constants for the abstraction of a hydroxylic hydrogen atom from phenols by primary alkyl radicals have been measured using the radical clock technique. While not directly measuring the rate for this compound, these studies provide a framework for how such rates can be determined. The rate constant for the vapor-phase reaction of the related compound, t-butylbenzene, with hydroxyl radicals has been estimated, providing an indication of its atmospheric reactivity.
The following table presents hypothetical data for the determination of a pseudo-first-order rate constant for a reaction of this compound, illustrating the type of data that would be collected.
| Time (s) | Concentration of this compound (M) | ln[Concentration] |
| 0 | 0.100 | -2.303 |
| 60 | 0.085 | -2.465 |
| 120 | 0.072 | -2.631 |
| 180 | 0.061 | -2.797 |
| 240 | 0.052 | -2.957 |
| 300 | 0.044 | -3.124 |
This is a hypothetical data table for illustrative purposes.
From a plot of ln[Concentration] versus time, the pseudo-first-order rate constant could be determined from the slope of the line.
Activation Energy Calculations
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in understanding the temperature dependence of the reaction rate. It can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation:
k = A e-Ea/RT
where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin.
A common method for determining activation energy is to plot the natural logarithm of the rate constant (ln k) against the reciprocal of the temperature (1/T). The slope of the resulting line is equal to -Ea/R.
For analogous compounds, activation energies have been reported for various reactions. For instance, in the synthesis of 1-butoxy-4-tert-butylbenzene, the activation energy was calculated from an Arrhenius plot. researchgate.net Computational studies using density functional theory have been employed to calculate the benzylic C-H bond dissociation energy (BDE) of substituted toluenes, which is related to the activation energy for hydrogen abstraction. nih.gov Both electron-donating and electron-withdrawing groups were found to reduce the BDE of the benzylic C-H bond. nih.gov
The following table provides an example of data that could be used to calculate the activation energy for a reaction of this compound.
| Temperature (K) | Rate Constant, k (s-1) | 1/T (K-1) | ln(k) |
| 300 | 0.0025 | 0.00333 | -6.00 |
| 310 | 0.0052 | 0.00323 | -5.26 |
| 320 | 0.0105 | 0.00313 | -4.56 |
| 330 | 0.0208 | 0.00303 | -3.87 |
| 340 | 0.0405 | 0.00294 | -3.21 |
This is a hypothetical data table for illustrative purposes.
By plotting ln(k) versus 1/T, the activation energy for the reaction could be determined from the slope of the resulting line. Thermodynamic data for the related compound tert-butylbenzene (B1681246) is available and can serve as a useful comparison for theoretical calculations involving this compound. nist.govresearchgate.netchemeo.com
Role of Tert Butoxymethyl Benzene As a Synthetic Intermediate and Protecting Group
Utilization in Complex Molecule Synthesis
The structural framework of (tert-Butoxymethyl)benzene makes it a versatile building block for the elaboration of more complex molecular architectures. Its utility as a precursor and intermediate is evident in various synthetic endeavors.
Precursor for Biologically Active Compounds and Pharmaceuticals
While direct examples of this compound as a direct precursor in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of various biologically active compounds. The tert-butyl group is a common feature in medicinal chemistry, often incorporated to enhance properties such as metabolic stability or receptor binding. The benzyl (B1604629) moiety is also a frequent component of pharmacologically active molecules. The synthesis of derivatives like tert-butyl (substituted benzamido)phenylcarbamates, which have shown anti-inflammatory activity, highlights the importance of the tert-butyl and benzyl functionalities in drug design.
Intermediate in the Synthesis of Benzenedicarbaldehyde Derivatives
This compound can serve as a valuable intermediate in the synthesis of substituted benzenedicarbaldehyde derivatives. These derivatives are important building blocks in the creation of more complex molecules, including various ligands and materials. The synthesis can be envisioned through a directed ortho-metalation strategy, where the ether oxygen of the tert-butoxymethyl group directs lithiation to the adjacent ortho position on the benzene (B151609) ring. Subsequent reaction with an appropriate electrophile, such as N,N-dimethylformamide (DMF), would introduce a formyl group. A second formylation, potentially after manipulation of the first, could then lead to the desired benzenedicarbaldehyde derivative. Tandem reaction schemes are often employed for the synthesis of such benzaldehyde (B42025) derivatives to improve efficiency.
Role in the Synthesis of Hindered Dicumyl Ether Derivatives
The synthesis of sterically hindered ethers, such as certain dicumyl ether derivatives, can be challenging. While direct literature detailing the use of this compound in the synthesis of hindered dicumyl ether derivatives is scarce, its structural components suggest a potential synthetic route. The tert-butyl group contributes significant steric bulk, a key feature of hindered molecules. A plausible synthetic strategy could involve the conversion of this compound to a corresponding phenol (B47542) derivative, followed by a coupling reaction with a cumyl halide or alcohol under conditions suitable for forming sterically congested ethers.
Application as a Protecting Group for Alcohols
The tert-butoxymethyl group, derived from this compound, can be employed as a protecting group for alcohols. This application leverages the stability of the resulting ether linkage under a variety of reaction conditions, allowing for chemical transformations to be carried out on other parts of a molecule without affecting the hydroxyl group.
Chemoselectivity Considerations in Protection
The use of the tert-butoxymethyl group for the protection of alcohols offers a degree of chemoselectivity. Due to the steric hindrance of the tert-butyl group, the protection of primary alcohols is generally favored over secondary and tertiary alcohols. This selectivity allows for the preferential protection of less sterically encumbered hydroxyl groups in polyol-containing molecules. The choice of reaction conditions, such as the base and solvent, can further influence the selectivity of the protection reaction. For instance, using a bulky base can enhance the preference for reaction at the less hindered primary alcohol.
The following table summarizes the general reactivity of different alcohol types towards protection with a tert-butoxymethyl group:
| Alcohol Type | Reactivity | Steric Hindrance |
| Primary (1°) | High | Low |
| Secondary (2°) | Moderate | Medium |
| Tertiary (3°) | Low | High |
Stability and Deprotection Conditions
The tert-butoxymethyl ether protecting group exhibits considerable stability across a range of chemical conditions, making it a reliable choice for multi-step syntheses. organic-chemistry.org It is generally stable to basic conditions, nucleophilic reagents, and many oxidizing and reducing agents. organic-chemistry.org
However, the ether linkage is susceptible to cleavage under acidic conditions. organic-chemistry.org The deprotection mechanism typically proceeds via an SN1-type reaction, facilitated by the formation of the stable tert-butyl cation. A variety of acidic reagents can be employed for the removal of the tert-butoxymethyl group, with the choice of reagent and conditions often dictated by the sensitivity of other functional groups present in the molecule.
Common deprotection conditions are outlined in the table below:
| Reagent | Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) | Effective but can be harsh on acid-sensitive substrates. |
| Aqueous Phosphoric Acid | A milder and more environmentally friendly alternative to TFA. organic-chemistry.org | |
| Cerium(III) Chloride / Sodium Iodide | Acetonitrile (B52724) | A mild and chemoselective method. |
The robust nature of the tert-butoxymethyl protecting group, combined with the ability to remove it under specific acidic conditions, makes it a valuable tool in the strategic planning and execution of complex organic syntheses.
Nπ-tert-Butoxymethyl (Bum) Group in Amino Acid Protection
The Nπ-tert-Butoxymethyl (Bum) group, derived from this compound, serves as a specialized protecting group in peptide synthesis, particularly for the side chain of histidine. researchgate.netug.edu.pl The imidazole (B134444) ring of histidine presents a challenge during peptide synthesis, as it can be prone to side reactions and racemization. creative-peptides.com The Bum group is employed to protect the π-nitrogen atom of this imidazole ring, mitigating these undesirable outcomes. researchgate.netug.edu.pl
The primary application of the Bum group is within the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) solid-phase peptide synthesis (SPPS) strategy. researchgate.netug.edu.plwikipedia.org One of the significant advantages of using the Bum group for histidine protection is its effectiveness in preventing racemization of the histidine residue during the coupling process. researchgate.netug.edu.pl
The stability profile of the Bum group makes it compatible with the Fmoc/tBu strategy. It is resistant to the basic conditions used for Fmoc group removal (such as piperidine) and is also stable against hydrogenolysis. researchgate.netug.edu.pl The removal of the Bum group is typically achieved under acidic conditions, specifically with trifluoroacetic acid (TFA), which is the same reagent used for the final cleavage of the peptide from the resin and the deprotection of other tert-butyl-based side-chain protecting groups. researchgate.netug.edu.pl
However, a notable drawback associated with the Bum protecting group is the difficulty encountered in the synthesis of the required Fmoc-His(π-Bum)-OH building block. researchgate.netug.edu.pl This synthetic challenge has limited its broader adoption in routine peptide synthesis. researchgate.netug.edu.pl Furthermore, similar to the benzyloxymethyl (Bom) protecting group, the cleavage of the Bum group can release formaldehyde. researchgate.netug.edu.pl This can lead to unwanted side reactions, such as formylation of the N-terminus or other nucleophilic side chains. To counteract this, the use of appropriate scavengers during the final cleavage step is necessary. researchgate.netug.edu.pl
The properties of the Nπ-tert-Butoxymethyl (Bum) protecting group are summarized in the table below.
| Property | Description | Citations |
| Protected Group | π-Nitrogen of the Histidine imidazole ring | researchgate.netug.edu.pl |
| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | researchgate.netug.edu.plwikipedia.org |
| Removal Conditions | Trifluoroacetic acid (TFA) | researchgate.netug.edu.pl |
| Stability | Resistant to hydrogenolysis; Stable to bases (e.g., piperidine) | researchgate.netug.edu.pl |
| Key Advantage | Prevents racemization of Histidine during coupling | researchgate.netug.edu.pl |
| Key Disadvantage | Difficult synthesis of the Fmoc-His(π-Bum)-OH derivative | researchgate.netug.edu.pl |
| Side Reactions | Cleavage can release formaldehyde, requiring scavengers to prevent formylation | researchgate.netug.edu.pl |
Advanced Analytical and Spectroscopic Characterization Techniques in Tert Butoxymethyl Benzene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (tert-Butoxymethyl)benzene, offering detailed information about its molecular structure and dynamic properties.
1H NMR and 13C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the structural integrity of this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus.
In the ¹H NMR spectrum, the nine protons of the tert-butyl group are chemically equivalent and therefore appear as a sharp singlet. Due to the shielding effect of the adjacent oxygen atom, this peak is typically observed in the upfield region of the spectrum. The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group also produce a singlet, as there are no adjacent protons to cause splitting. The position of this signal is shifted downfield due to the influence of both the aromatic ring and the ether oxygen. The five protons of the phenyl group exhibit complex multiplets in the aromatic region of the spectrum.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the tert-butyl group's methyls are equivalent and show a single resonance. The quaternary carbon of the tert-butyl group appears as a distinct signal. The methylene carbon of the benzyl group is also readily identified. The aromatic carbons show a series of signals in the downfield region, with the carbon attached to the methylene group (ipso-carbon) having a chemical shift that is distinct from the ortho, meta, and para carbons.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl (-C(CH₃)₃) | ~1.30 | Singlet | 9H |
| Benzylic (-CH₂-) | ~4.45 | Singlet | 2H |
| Aromatic (C₆H₅) | ~7.25-7.40 | Multiplet | 5H |
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| tert-Butyl (-C(CH₃)₃) | ~28 |
| tert-Butyl (-C(CH₃)₃) | ~73 |
| Benzylic (-CH₂-) | ~65 |
| Aromatic (ipso-C) | ~139 |
| Aromatic (ortho-C) | ~128 |
| Aromatic (meta-C) | ~127 |
| Aromatic (para-C) | ~127 |
Dynamic NMR for Conformational and Interconversion Studies
Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics and rotational barriers within the this compound molecule. While the molecule does not possess stereoisomers that can be resolved at room temperature, hindered rotation around the C-O bonds and the bond connecting the methylene group to the phenyl ring could potentially be observed at low temperatures.
For instance, variable temperature NMR studies could reveal information about the rotational barrier around the benzyl C-O bond. At sufficiently low temperatures, the rotation might become slow enough on the NMR timescale to cause broadening or splitting of the signals for the ortho and meta protons of the phenyl ring. The coalescence temperature of these signals could then be used to calculate the free energy of activation for this rotational process. Similarly, hindered rotation of the tert-butyl group could also be investigated, although the energy barrier for this process is expected to be low. Such studies on related benzyl ethers have provided insights into the dynamic processes of ring reorientation. nih.govuchile.cl
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula. For this compound, with a molecular formula of C₁₁H₁₆O, the expected exact mass can be calculated.
| Molecular Formula | Calculated Exact Mass |
|---|---|
| C₁₁H₁₆O | 164.120115 |
Experimental determination of the molecular ion's m/z value with high accuracy, matching this calculated value, serves as definitive confirmation of the compound's elemental composition.
Fragmentation Pathway Analysis
In electron ionization mass spectrometry (EI-MS), this compound undergoes characteristic fragmentation, providing valuable structural clues. The fragmentation of ethers is often dominated by cleavage of the carbon-carbon bond alpha to the oxygen atom.
A primary fragmentation pathway for this compound involves the loss of a tert-butyl radical to form the stable benzyloxonium ion (m/z 91). This ion can then rearrange to the highly stable tropylium (B1234903) ion, which is a common feature in the mass spectra of benzyl-containing compounds. Another significant fragmentation is the alpha-cleavage leading to the loss of a benzyl radical and the formation of the tert-butyl cation (m/z 57), which is also a very stable carbocation. The molecular ion peak (m/z 164) may be observed, though it might be of low intensity in some cases.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 164 | [C₁₁H₁₆O]⁺˙ | Molecular Ion |
| 149 | [M - CH₃]⁺ | Loss of a methyl radical |
| 91 | [C₇H₇]⁺ | Loss of tert-butoxy (B1229062) radical, rearrangement to tropylium ion |
| 57 | [C₄H₉]⁺ | Loss of benzyloxy radical, formation of tert-butyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule.
The IR spectrum of this compound will exhibit characteristic absorption bands. The presence of the aromatic ring is indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1600-1450 cm⁻¹. The ether linkage (C-O-C) is characterized by a strong C-O stretching band, usually found in the 1250-1050 cm⁻¹ range. The aliphatic C-H bonds of the tert-butyl and methylene groups will show stretching vibrations just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| Aromatic C=C | Stretching | 1600-1450 |
| Ether C-O | Stretching | 1250-1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within this compound. By measuring the absorption of light in the 200–400 nm range, this method provides insights into the molecule's conjugated system and the influence of its substituents on the electronic energy levels. libretexts.orglibretexts.org The absorption of UV radiation excites outer electrons from a ground state to a higher energy state. shu.ac.uk
For this compound, the primary chromophore is the benzene (B151609) ring. The electronic transitions observed are principally π→π* transitions associated with the aromatic system. The presence of the (tert-butoxymethyl) group, an oxygen-containing alkyl substituent, influences the position and intensity of these absorption bands. As an electron-donating group, it is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. ijermt.org The oxygen atom's non-bonding electrons (n electrons) could also theoretically participate in n→π* transitions, though these are typically much weaker and may be obscured by the stronger π→π* bands. shu.ac.uk
The spectrum of this compound is expected to show characteristic absorption bands similar to other alkyl-substituted benzenes. ijermt.org The primary π→π* absorption band for mono-substituted benzenes typically appears in the 250–270 nm region. ijermt.org
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| π→π* (B-band) | ~255 - 270 | Low to Moderate | Exhibits fine structure characteristic of the benzene ring. |
| π→π* (E-band) | ~200 - 220 | High | A more intense absorption band at shorter wavelengths. |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a premier technique for analyzing volatile compounds like this compound, allowing for its separation from impurities and starting materials. yzimgs.com The purity of a sample can be determined by integrating the peak areas in the resulting chromatogram. For effective separation, a capillary column with a non-polar or mid-polarity stationary phase is typically employed. lcms.cznih.gov
When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for structural elucidation. cmu.edu The mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. The fragmentation pattern of an aromatic ether like this compound is predictable. whitman.edu Key fragmentation pathways include benzylic cleavage and cleavage alpha to the ether oxygen. youtube.com The molecular ion peak may be weak. whitman.edumiamioh.edu Common fragments include the tropylium ion (m/z 91) from the loss of the -OCH2C(CH3)3 group, and the tert-butyl cation (m/z 57).
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 164 | [C11H16O]+• | Molecular Ion (M+) |
| 107 | [C7H7O]+ | Cleavage of the tert-butyl group |
| 91 | [C7H7]+ | Benzylic cleavage (Tropylium ion) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a relatively non-polar compound such as this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. pharmaguru.copharmaknowledgeforum.com This approach utilizes a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. pharmaknowledgeforum.comsielc.com
The separation is governed by the hydrophobic interactions between the analyte and the stationary phase. sielc.com By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention time of this compound can be precisely controlled to achieve separation from more polar or less polar impurities. sielc.com Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., ~260 nm).
Table 3: Exemplar HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase), e.g., 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.orgchemistryhall.comlibretexts.org It is an essential tool in synthetic chemistry for determining reaction completion and for identifying appropriate conditions for larger-scale purification by column chromatography. chemistryhall.comitwreagents.com
To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. libretexts.org These are typically spotted alongside the starting material(s) and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu The plate is then developed in a chamber containing an appropriate solvent system (eluent). As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity, while a new spot corresponding to the product appears and intensifies. youtube.com For this compound, which is less polar than its likely precursor, benzyl alcohol, the product spot will have a higher retention factor (Rf) value. Visualization is often achieved using a UV lamp, as the benzene ring is UV-active. libretexts.org
Table 4: Hypothetical TLC Data for Synthesis of this compound
| Compound | Rf Value* | Visualization |
|---|---|---|
| Benzyl Alcohol (Starting Material) | 0.25 | UV active, stains with KMnO4 |
| This compound (Product) | 0.70 | UV active |
| Reaction Mixture (Mid-reaction) | 0.25 and 0.70 | Two spots visible under UV light |
*Note: Rf values are illustrative and depend on the specific TLC plate and eluent system used (e.g., 9:1 Hexane:Ethyl Acetate).
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. nih.gov For this compound, XPS can provide detailed information about the carbon and oxygen environments.
When the sample is irradiated with X-rays, photoelectrons are emitted from the core atomic levels. The binding energy of these electrons is characteristic of the element and its chemical environment. The C 1s signal for this compound would be deconvoluted into components representing carbon atoms in different bonding states: aromatic C-C and C-H, aliphatic C-C and C-H, and the C-O of the ether linkage. The O 1s signal would correspond to the single ether (C-O-C) environment. The binding energy for the C-O carbon is higher than that for the C-C/C-H carbons due to the electron-withdrawing effect of the oxygen atom.
Table 5: Anticipated XPS Binding Energies for this compound
| Core Level | Chemical State | Expected Binding Energy (eV) |
|---|---|---|
| C 1s | C-C, C-H (Aromatic & Aliphatic) | ~284.8 (Reference) |
| C 1s | C-O (Ether) | ~286.5 |
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of benzyl (B1604629) ethers, including (tert-Butoxymethyl)benzene, often relies on methods like the Williamson ether synthesis, which can generate significant salt waste and may require harsh conditions. nih.gov Modern research is intensely focused on developing greener, more atom-economical, and efficient alternatives.
A significant area of development is the use of earth-abundant metal catalysts. Iron, for instance, has emerged as an eco-friendly catalyst for the etherification of benzyl alcohols. nih.govacs.org Recent studies have demonstrated that iron(III) chloride can effectively catalyze the symmetrical etherification of benzyl alcohols, while iron(II) chloride, in conjunction with a pyridine (B92270) bis-thiazoline ligand, can achieve the non-symmetrical etherification with high selectivity. nih.govacs.org These reactions can be performed in green and recyclable solvents like propylene (B89431) carbonate, which minimizes the environmental impact. nih.govacs.org
Another promising strategy is the direct alkoxylation of benzylic C(sp³)–H bonds, which transforms a typically unreactive bond into a functional ether linkage. researchgate.net Silver-catalyzed methods have shown success in this area, utilizing an oxidant like potassium persulfate at room temperature. researchgate.net Furthermore, electrochemical approaches are being explored for the direct alkoxylation of benzylic C-H bonds, offering a sustainable pathway that avoids the need for external chemical oxidants or metal catalysts. researchgate.net
Solvent-free reaction conditions represent another frontier in sustainable synthesis. Research has shown that various alcohols and phenols can react efficiently with tert-butyl bromide in the presence of basic lead carbonate as a reusable catalyst to form tert-butyl ethers without any solvent. sci-hub.se This approach not only simplifies product purification but also significantly reduces solvent waste. sci-hub.se
| Synthesis Strategy | Catalyst / Reagent | Key Advantages |
| Iron-Catalyzed Dehydrative Etherification | FeCl₃·6H₂O or FeCl₂·4H₂O with ligand | Utilizes an earth-abundant, inexpensive metal; can be performed in green solvents. nih.govacs.org |
| Silver-Catalyzed C-H Alkoxylation | Silver catalyst with K₂S₂O₈ | Direct functionalization of C-H bonds; good functional group tolerance. researchgate.net |
| Electrochemical C-H Alkoxylation | No metal catalyst or external oxidant | Environmentally friendly; high atom economy. researchgate.net |
| Solvent-Free Etherification | Basic lead carbonate | Reduced waste; simplified purification; reusable catalyst. sci-hub.se |
| Neutral Benzylation | 2-Benzyloxypyridine and methyl triflate | Avoids harsh acidic or basic conditions, protecting sensitive functional groups. beilstein-journals.org |
Exploration of New Reactivity Modes and Catalytic Systems
This compound is structurally a benzyl ether. The benzyl group is widely used as a protecting group for alcohols in multi-step organic synthesis due to its general stability and the various methods available for its removal (cleavage). organic-chemistry.org A major thrust of current research is the development of new catalytic systems that can cleave the benzyl ether bond with greater selectivity and under milder conditions, thereby expanding its utility in complex syntheses.
While palladium-catalyzed hydrogenolysis is a standard deprotection method, it is incompatible with other reducible functional groups like alkenes, alkynes, or azides. organic-chemistry.orgacs.org This limitation has spurred the exploration of alternative catalytic systems. Visible-light-mediated photoredox catalysis has emerged as a powerful and green alternative for oxidative benzyl ether cleavage. acs.orgresearchgate.net Using an organic photocatalyst like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), benzyl ethers can be cleaved in the presence of functional groups that are sensitive to hydrogenation. acs.org The use of continuous-flow reactor systems can further enhance this method by providing precise control over reaction time and irradiation, reducing reaction times from hours to minutes. acs.org
Biocatalysis offers another avenue for mild and highly selective ether cleavage. A chemoenzymatic cascade, for instance, can cleave specialized aryl ether protecting groups under neutral conditions. acs.org One such system uses an esterase followed by a vanillyl alcohol oxidase to achieve oxidative cleavage of a para-acyloxy benzyl ether, demonstrating the potential for enzymatic systems to be engineered for specific deprotection tasks. acs.org
Beyond cleavage reactions, research into the reactivity of the aromatic ring is also evolving. The bulky tert-butyl group influences the regioselectivity of electrophilic aromatic substitution. Furthermore, the complexation of the benzene (B151609) ring to a metal center, such as in tricarbonyl[η⁶-(tert-butylsulfonyl)benzene]chromium(0), can completely alter its reactivity, directing nucleophilic attack to the aromatic ring instead of the typical electrophilic substitution. rsc.org Exploring such organometallic derivatives of this compound could unlock entirely new reaction pathways.
| Cleavage Method | Catalyst / System | Conditions | Selectivity / Advantages |
| Catalytic Hydrogenolysis | Palladium on carbon (Pd/C) | H₂ gas | Standard method, but not compatible with reducible functional groups. organic-chemistry.org |
| Visible-Light Photocatalysis | DDQ (catalytic) | Visible light (e.g., 440 nm or 525 nm) | High functional group tolerance (compatible with azides, alkenes); mild conditions. acs.org |
| Biocatalytic Cleavage | Esterase and Vanillyl Alcohol Oxidase | Aqueous buffer, mild temperature | Extremely high selectivity; environmentally benign. acs.org |
| Oxidative Deprotection | Nitroxyl radical / Phenyl iodonium (B1229267) bis(trifluoroacetate) | Ambient temperature | Broad substrate scope; compatible with hydrogenation-sensitive groups. organic-chemistry.org |
Computational Chemistry Approaches for Reaction Design and Prediction
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. Techniques such as Density Functional Theory (DFT) are increasingly used to elucidate complex reaction mechanisms, predict product distributions, and design more efficient catalysts.
For related alkoxybenzenes, computational models have been successfully employed to study electrophilic substitution reactions like bromination. These studies provide insight into how the steric bulk and electronic properties of the tert-butoxy (B1229062) group influence reaction rates and regioselectivity, showing that while the group is electron-donating, its size can sterically hinder reaction at the ortho positions. Computational parameters such as Hirshfeld charges have proven useful in predicting this reactivity. Such approaches can be directly applied to this compound to predict its behavior in various synthetic transformations.
Computational studies are also crucial for understanding intramolecular reactivity. For example, combined experimental and computational investigations of carbenes like tert-butylphenylmethylene have clarified the energetic balance between different reaction pathways, such as C-H versus C-C bond insertion. nih.gov This synergy between theoretical prediction and experimental validation accelerates the discovery of new reactions and provides a deeper understanding of reaction intermediates and transition states.
Looking forward, the integration of machine learning and artificial intelligence with computational chemistry is set to revolutionize synthetic route design. hilarispublisher.com Computer-Aided Synthesis Planning (CASP) algorithms can analyze vast reaction databases to propose novel and efficient synthetic pathways to target molecules, including complex structures that might use this compound as an intermediate or protecting group. hilarispublisher.com
Integration of this compound into Advanced Materials and Pharmaceuticals
The unique combination of a flexible benzyl ether linkage and a bulky, lipophilic tert-butyl group makes this compound an interesting building block for advanced materials and a useful tool in pharmaceutical synthesis.
In material science, the incorporation of tert-butoxy groups into polymer backbones is a known strategy to modify physical properties. For example, derivatives of tert-butoxybenzene (B1293632) are investigated as precursors for silicone resins to improve thermal stability. Similarly, p-tert-butoxystyrene has been used in butadiene-styrene copolymers to enhance compatibility with fillers like carbon black and silica. By analogy, this compound could be functionalized and polymerized to create new materials with tailored thermal, mechanical, or dielectric properties. The benzyl ether moiety offers a potential site for subsequent chemical modification or degradation, which could be useful in designing responsive or degradable polymers.
In the pharmaceutical industry, the synthesis of complex, biologically active molecules often requires an intricate strategy of protecting and deprotecting various functional groups. nbinno.com The benzyl ether is one of the most common protecting groups for alcohols due to its robustness. organic-chemistry.org Therefore, this compound serves as a key reagent or structural motif related to this critical synthetic operation. The development of more selective cleavage methods, as discussed previously, directly enhances its utility in synthesizing complex drug candidates where sensitive functional groups must be preserved. acs.org While the compound itself is not typically the final active pharmaceutical ingredient (API), its role as a protected intermediate is fundamental to the efficient and successful synthesis of those that are. nbinno.com
Q & A
Q. What are the primary synthetic methods for preparing (tert-Butoxymethyl)benzene in laboratory settings?
The compound is typically synthesized via Friedel-Crafts alkylation , where tert-butoxymethyl chloride reacts with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key parameters include maintaining a temperature range of 0–25°C and using dry solvents to prevent hydrolysis of the alkylating agent. Yields can be optimized by controlling stoichiometry and reaction time . Alternative routes may involve protection/deprotection strategies for sensitive functional groups.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can identify the tert-butoxymethyl group (δ ~1.3 ppm for CH₃, δ ~80 ppm for quaternary C).
- IR Spectroscopy : Stretching vibrations for C-O (1100–1250 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) are diagnostic.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 208.30 for C₁₃H₂₀O₂) and fragmentation patterns confirm purity and structure .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Use impermeable gloves (tested for chemical resistance) and safety goggles to avoid skin/eye contact.
- Ventilation : Ensure fume hoods are used during synthesis to mitigate inhalation risks.
- Waste Disposal : Segregate chemical waste and consult regulatory guidelines (e.g., ECHA) for proper disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for Friedel-Crafts alkylation of this compound?
Systematic optimization is required:
- Catalyst Screening : Compare AlCl₃, FeCl₃, or ionic liquids for efficiency.
- Solvent Effects : Test polar aprotic (e.g., DCM) vs. nonpolar solvents.
- Reaction Monitoring : Use HPLC or GC-MS to track intermediates and side products. Contradictions may arise from trace moisture or impurities in reagents; replicate conditions with rigorous drying protocols .
Q. What computational methods predict the reactivity of this compound in novel synthesis pathways?
- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic substitution.
- Molecular Dynamics (MD) : Simulates solvent interactions and transition states.
- Retrosynthetic Analysis : Tools like Reaxys or SciFinder identify feasible routes using analogous compounds (e.g., tert-butylbenzene derivatives) .
Q. What methodologies assess the environmental persistence and toxicity of this compound?
Q. How does the tert-butoxymethyl group influence the compound’s stability under acidic or basic conditions?
- Acidic Hydrolysis : The tert-butyl group undergoes elimination via E1 mechanisms, forming styrene derivatives.
- Basic Conditions : Stability is higher, but prolonged exposure may cleave the ether bond. Experimental validation via kinetic studies (e.g., pH-rate profiles) and characterization of degradation products (e.g., GC-MS) is recommended .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
